3-(Benzenesulfonyl)-6-ethyl-4-(4-phenylpiperazin-1-yl)quinoline
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Overview
Description
3-(Benzenesulfonyl)-6-ethyl-4-(4-phenylpiperazin-1-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-6-ethyl-4-(4-phenylpiperazin-1-yl)quinoline typically involves multi-step reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions. For instance, 4-phenylpiperazine can be reacted with a suitable quinoline derivative under basic conditions.
Sulfonylation: The final step involves the introduction of the benzenesulfonyl group. This can be achieved by reacting the intermediate compound with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-6-ethyl-4-(4-phenylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-(Benzenesulfonyl)-6-ethyl-4-(4-phenylpiperazin-1-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Antimicrobial Activity: The compound has shown significant antibacterial and antifungal activities.
Drug Development: It serves as a lead compound for the development of new therapeutic agents targeting various biological pathways.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-6-ethyl-4-(4-phenylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound inhibits acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain.
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds also exhibit significant antibacterial activity and are structurally similar due to the presence of the piperazine moiety.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound shares the benzenesulfonyl group and has shown promising biological activities.
Uniqueness
3-(Benzenesulfonyl)-6-ethyl-4-(4-phenylpiperazin-1-yl)quinoline is unique due to its specific combination of the quinoline core, piperazine ring, and benzenesulfonyl group. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-ethyl-4-(4-phenylpiperazin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2S/c1-2-21-13-14-25-24(19-21)27(26(20-28-25)33(31,32)23-11-7-4-8-12-23)30-17-15-29(16-18-30)22-9-5-3-6-10-22/h3-14,19-20H,2,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWQXLXREFXTBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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